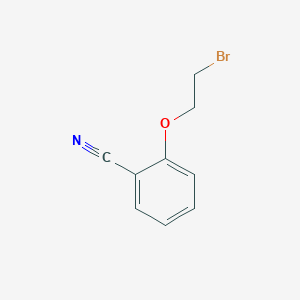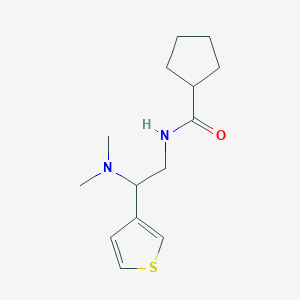
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide, also known as DT-011, is a novel compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. DT-011 is a cyclopentanecarboxamide derivative that has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is not fully understood. However, it has been suggested that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB pathway. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has also been shown to activate the Nrf2 pathway, which plays a key role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is its potential therapeutic applications. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been shown to be effective in inhibiting the growth of cancer cells, reducing inflammation, and protecting against oxidative stress. However, one of the limitations of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide. One area of research could focus on improving the solubility of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide in water, which would make it easier to work with in lab experiments. Another area of research could focus on optimizing the synthesis method for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide to improve its yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide and to explore its potential therapeutic applications in greater detail.
Synthesemethoden
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclopentanecarboxylic acid with N,N-dimethyl-3-aminopropyl chloride followed by the reaction of the resulting compound with thiophene-3-carbaldehyde. Another method involves the reaction of cyclopentanecarboxylic acid with N,N-dimethyl-3-aminopropyl chloride followed by the reaction of the resulting compound with 3-bromo-thiophene.
Wissenschaftliche Forschungsanwendungen
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-16(2)13(12-7-8-18-10-12)9-15-14(17)11-5-3-4-6-11/h7-8,10-11,13H,3-6,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHWNGIEQXYEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1CCCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

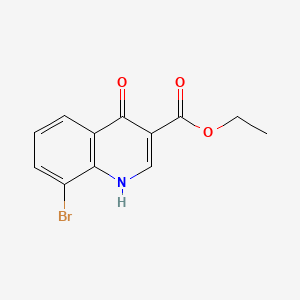
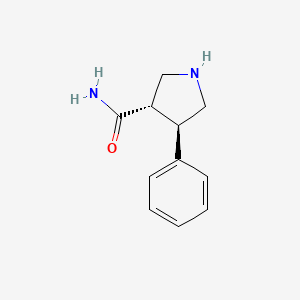
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2820192.png)
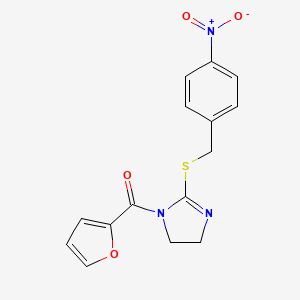
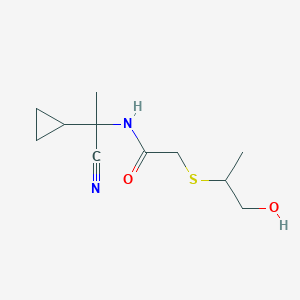
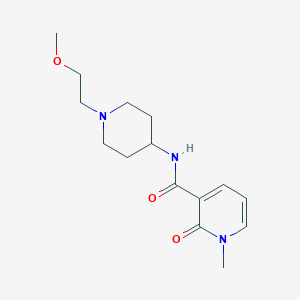
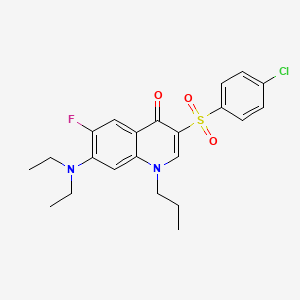
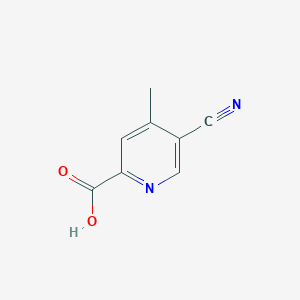
![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide](/img/structure/B2820203.png)


![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2820207.png)
